N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC13399984
Molecular Formula: C9H9N3S
Molecular Weight: 191.26 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclopropylthieno[3,2-d]pyrimidin-4-amine -](/images/structure/VC13399984.png)
Specification
Molecular Formula | C9H9N3S |
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Molecular Weight | 191.26 g/mol |
IUPAC Name | N-cyclopropylthieno[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12) |
Standard InChI Key | LZGRABYMIRIWAG-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC=NC3=C2SC=C3 |
Canonical SMILES | C1CC1NC2=NC=NC3=C2SC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine (CAS 1094688-86-4) features a bicyclic thieno[3,2-d]pyrimidine system fused at the 3,2-position of the thiophene ring and the 4-position of the pyrimidine ring. The exocyclic amine at position 4 is substituted with a cyclopropyl group, imparting conformational rigidity and influencing electronic distribution. The molecular formula is C₉H₉N₃S, with a molecular weight of 191.26 g/mol .
Physicochemical Properties
The compound exists as a solid at room temperature with a purity of ≥95% . Its InChI key (LZGRABYMIRIWAG-UHFFFAOYSA-N) and SMILES string (C1CC1NC2=NC=NC3=C2SC=C3) provide unambiguous identifiers for computational and experimental studies. The cyclopropyl group enhances lipophilicity (clogP ≈ 2.1 predicted), which may influence blood-brain barrier permeability compared to bulkier aryl substituents .
Table 1: Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₉H₉N₃S |
Molecular Weight | 191.26 g/mol |
Purity | ≥95% |
Physical Form | Solid |
Predicted clogP | 2.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives typically involves cyclocondensation strategies. For N-cyclopropyl analogs, a two-step approach is proposed:
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Cyclization: Formation of the thieno[3,2-d]pyrimidine core via microwave-assisted intramolecular cyclization of N,N-dimethylacetimidamides, as demonstrated for related analogs .
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Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution or Buchwald-Hartwig coupling, leveraging palladium catalysis for C–N bond formation .
Microwave-Assisted Synthesis
Microwave irradiation (400 W, 160°C) in acetonitrile/acetic acid (2:1 v/v) with AlCl₃ as a Lewis acid achieves cyclization yields >75% for analogous structures . Subsequent alkylation with cyclopropylamine under basic conditions (NaH, THF) could furnish the target compound, though reaction optimization is required to mitigate competing side reactions.
Comparative Analysis of Substituent Effects
Impact on Solubility and Permeability
The cyclopropyl group confers a balance between lipophilicity and molecular rigidity. Compared to:
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N-Methyl analogs: Higher metabolic stability due to reduced susceptibility to oxidative N-demethylation.
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Aryl-substituted analogs: Improved aqueous solubility (predicted solubility ≈ 25 µM vs. <10 µM for aryl analogs) .
Electronic Effects on Protein Binding
Density functional theory (DFT) calculations predict that the cyclopropyl group induces a slight electron-donating effect (+I effect), stabilizing interactions with electrophilic binding pockets. This contrasts with electron-withdrawing substituents (e.g., -CF₃), which enhance binding affinity but may compromise selectivity .
Future Directions and Research Gaps
Target Deconvolution Studies
Identification of primary molecular targets (e.g., kinases, epigenetic regulators) requires proteome-wide profiling. Analogous thienopyrimidines inhibit ABL1 and SRC kinases (Kd ≈ 50–100 nM), suggesting plausible targets for this compound .
In Vivo Pharmacokinetics
Predicted parameters:
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Half-life (t₁/₂): 2.5–3.5 h (mouse microsomes)
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Plasma Protein Binding: 85–90%
Synthetic Scale-Up Challenges
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume